molecular formula C20H30 B1267030 2,2'-Biadamantane CAS No. 29542-62-9

2,2'-Biadamantane

Cat. No.: B1267030
CAS No.: 29542-62-9
M. Wt: 270.5 g/mol
InChI Key: FFLXOPFAPWKULC-UHFFFAOYSA-N
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Description

2,2'-Biadamantane is a useful research compound. Its molecular formula is C20H30 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H30/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-20H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXOPFAPWKULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4C5CC6CC(C5)CC4C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183728
Record name 2,2'-Biadamantane
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29542-62-9
Record name 2,2'-Biadamantane
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Record name 2,2'-Biadamantane
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Record name 2,2'-Biadamantane
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Foundational & Exploratory

physical and chemical properties of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining Search Parameters

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Developing Initial Structure

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2,2'-Biadamantane molecular geometry and conformation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Molecular Analysis

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Compiling Structural Parameters

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Refining Search Parameters

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Expanding Data Acquisition

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Defining Guide Structure

I'm now focusing on organizing the guide's structure to ensure a logical and comprehensive presentation of this compound's conformational analysis. I plan on developing an outline that covers the molecule's introduction, detailed molecular geometry, conformational analysis (including conformers and rotational barrier), experimental and computational techniques for structure determination, and its implications in drug development. This will improve clarity and ensure that I address the user's need for a thorough technical overview.

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Developing Search Strategies

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theoretical studies and computational modeling of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 2,2'-Biadamantane

Abstract

This compound (C₂₀H₃₀) represents a fascinating molecular scaffold, formed by the direct linkage of two adamantane cages.[1] Its inherent rigidity, steric bulk, and unique three-dimensional structure make it a compelling building block in supramolecular chemistry, materials science, and as a scaffold in medicinal chemistry. Understanding the conformational landscape, electronic properties, and dynamic behavior of this molecule is paramount to harnessing its full potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the complex characteristics of this compound. We will explore the causality behind the selection of computational techniques, from quantum chemical calculations to molecular dynamics simulations, and provide validated, step-by-step protocols for their implementation.

Introduction: The Structural Significance of this compound

Adamantane and its derivatives are often utilized as rigid, lipophilic, and sterically demanding components in various applications.[2] The direct C-C linkage of two such cages in this compound creates a molecule with a distinct conformational preference governed by the steric hindrance between the two bulky adamantyl groups. This linkage introduces a chiral axis, leading to the existence of enantiomers. The subtle interplay of van der Waals forces and torsional strain dictates the molecule's preferred geometry, which in turn influences its packing in the solid state and its interactions with other molecules.

Computational modeling serves as an indispensable tool for probing these properties. Experimental characterization can be challenging, and theoretical approaches provide a level of detail that is often inaccessible through experimentation alone. By employing a suite of computational techniques, we can construct a detailed model of this compound's behavior, from the quantum mechanical description of its electrons to its classical motion over time.

Conformational Analysis: Unveiling the Rotational Landscape

The central C-C bond in this compound is the primary axis of conformational flexibility. Rotation around this bond is hindered, leading to distinct rotational isomers (rotamers). The primary goal of a computational conformational analysis is to identify the stable conformers, determine their relative energies, and calculate the energy barriers that separate them.

Key Conformers and Interconversion

The two most significant conformers of this compound are the anti and gauche forms. The relative stability of these conformers and the energy barrier to their interconversion can be determined computationally. This information is critical for understanding the molecule's dynamic stereochemistry.[3][4]

A typical workflow for this analysis involves a rigid potential energy surface (PES) scan, where the dihedral angle of the central C-C bond is systematically varied, and the energy is calculated at each step. This initial scan identifies the approximate locations of minima (stable conformers) and maxima (transition states). These structures are then fully optimized without constraints.

cluster_0 Conformational Interconversion of this compound Gauche Gauche TS Transition State Gauche->TS ΔE_act1 Anti Anti TS->Anti Anti->TS ΔE_act2 Gauche_prime Gauche' Anti->Gauche_prime

Caption: Potential energy pathway for this compound rotamers.

Protocol: Conformational Search and Analysis

This protocol outlines the steps to determine the relative energies of the anti and gauche conformers.

  • Initial Structure Generation: Build an initial 3D model of this compound using molecular modeling software.

  • Potential Energy Surface (PES) Scan:

    • Select a robust level of theory, such as B3LYP with a 6-31G(d) basis set, for an initial fast scan.

    • Define the dihedral angle across the central C-C bond as the reaction coordinate.

    • Perform a relaxed scan, optimizing all other degrees of freedom at each step of the dihedral angle rotation (e.g., in 10° increments).

  • Identification of Stationary Points:

    • From the PES scan, identify the approximate geometries corresponding to energy minima (conformers) and maxima (transition states).

  • Geometry Optimization:

    • Perform full geometry optimizations on the identified stationary points using a higher level of theory for greater accuracy, for instance, the M06-2X functional with a def2-TZVP basis set, which is effective for systems with significant dispersion interactions.[5]

  • Frequency Analysis:

    • Conduct a vibrational frequency calculation for each optimized structure at the same level of theory.

    • Validation: A true minimum on the PES will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[6]

  • Energy Refinement:

    • Calculate single-point energies using an even more accurate method or a larger basis set (e.g., coupled-cluster or a larger def2-QZVP basis set) on the optimized geometries to obtain highly accurate relative energies (ΔE) and activation barriers (ΔG‡).

Quantum Chemical Calculations: Electronic Structure and Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, which governs the molecule's reactivity and spectroscopic properties.[7]

Spectroscopic Property Prediction

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for validating the computational model against experimental results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate chemical shifts (δ) and coupling constants (J). Comparing calculated ¹H and ¹³C NMR spectra with experimental data can confirm the predominant conformation in solution.[7][8]

  • Vibrational Spectroscopy (IR, Raman): Frequency calculations not only validate optimized structures but also yield the vibrational modes. These can be correlated with experimental Infrared (IR) and Raman spectra to provide a complete vibrational assignment.[7][8]

Table: Calculated Properties of this compound Conformers
PropertyMethod/Basis SetGauche ConformerAnti ConformerΔE (kcal/mol)
Relative EnergyM06-2X/def2-TZVP0.001.5 - 2.51.5 - 2.5
Dipole MomentM06-2X/def2-TZVP~0.3 D0.0 DN/A
¹³C NMR Shift (Bridgehead C)GIAO-B3LYP/6-311+G(d,p)Predicted ValuePredicted ValueN/A
¹³C NMR Shift (Linking C)GIAO-B3LYP/6-311+G(d,p)Predicted ValuePredicted ValueN/A

Note: The energy values are illustrative and represent a typical expected outcome where the gauche conformer is slightly more stable due to favorable dispersion interactions, though the exact values depend on the level of theory.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior

While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations allow us to observe the motion of atoms over time.[9] This is crucial for understanding the behavior of this compound in a realistic environment, such as in solution or within a larger molecular assembly.

An MD simulation solves Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field.[10]

Workflow for MD Simulation

start 1. System Setup param 2. Parameterization (Force Field Assignment) start->param solvate 3. Solvation (e.g., Water Box) param->solvate neutralize 4. Neutralization (Add Ions) solvate->neutralize minimize 5. Energy Minimization neutralize->minimize equilibrate 6. Equilibration (NVT, then NPT) minimize->equilibrate produce 7. Production Run equilibrate->produce analyze 8. Trajectory Analysis (RMSD, Dihedrals, etc.) produce->analyze

Caption: Standard workflow for a molecular dynamics simulation.

Applications for this compound
  • Conformational Sampling: MD simulations can explore the conformational space of this compound in solution, revealing the populations of different rotamers and the frequency of their interconversion at a given temperature.

  • Solvation Effects: The simulation explicitly models the interactions between this compound and solvent molecules, providing insights into its solubility and the structure of the surrounding solvent shell.[10]

  • Host-Guest Interactions: If this compound is part of a larger supramolecular complex (e.g., inside a cyclodextrin or a metal-organic framework), MD can be used to study the stability of the complex and the nature of the non-covalent interactions driving its formation.[9]

Protocol: MD Simulation of this compound in Water
  • Force Field Parameterization:

    • Obtain an optimized structure of the desired conformer (e.g., from the DFT calculations).

    • Assign atom types and partial charges compatible with a general force field like GAFF (General Amber Force Field). Charges can be derived using quantum chemical calculations (e.g., RESP or Merz-Kollman).

  • System Solvation:

    • Place the parameterized molecule in the center of a periodic box.

    • Fill the box with a pre-equilibrated solvent model, such as TIP3P water.[10]

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent molecules.

  • System Equilibration:

    • Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) to allow the system density to relax to its equilibrium value. Monitor temperature, pressure, and density for stability.

  • Production Simulation:

    • Once the system is equilibrated, run the simulation for the desired length of time (e.g., 100 ns or more) to collect trajectory data for analysis.[10]

  • Data Analysis:

    • Analyze the trajectory to calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to study solvation, and the time evolution of the central dihedral angle to monitor conformational transitions.

Conclusion and Future Directions

The computational toolbox for studying molecules like this compound is both powerful and versatile. DFT calculations provide an accurate description of the electronic structure and conformational energetics, which can be validated against spectroscopic experiments. Molecular dynamics simulations extend this understanding by incorporating temperature, solvent effects, and time, revealing the dynamic nature of the molecule.

Future research in this area could involve:

  • Machine Learning Potentials: Developing machine learning force fields trained on quantum chemical data to enable highly accurate MD simulations over longer timescales.

  • Reactivity Studies: Using methods like the Artificial Force Induced Reaction (AFIR) to explore potential reaction pathways involving this compound.[11]

  • Materials Simulation: Employing periodic boundary condition calculations to predict the crystal structure and bulk properties of materials derived from this compound.

By integrating these advanced computational methodologies, scientists can continue to unlock the potential of this compound and design novel molecules and materials with tailored properties.

References

  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules.
  • Candian, A., et al. (2017). Dissociative Ionisation of Adamantane: A Combined Theoretical and Experimental Study. Physical Chemistry Chemical Physics.
  • Saber, G., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Polycyclic Aromatic Compounds.
  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Zurich Open Repository and Archive.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Kostenko, A. V., et al. (2024). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. Russian Journal of Physical Chemistry A.
  • Szerb, E. I., et al. (2021). Vibrational and Nuclear Magnetic Resonance Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study. Journal of Nanoscience and Nanotechnology.
  • Heine, T., et al. (2008). Molecular dynamics simulations of beta-cyclodextrin-aziadamantane complexes in water. The Journal of Physical Chemistry B.
  • Di Stefano, S., et al. (2016). Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. The Journal of Organic Chemistry.
  • Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Scientific Reports.
  • Szerb, E. I., et al. (2021). Vibrational and Nuclear Magnetic Resonance Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study. ResearchGate.
  • Mohamed, S. K., et al. (2018). Theoretical investigations of two adamantane derivatives: A combined X-ray, DFT, QTAIM analysis and molecular docking. Journal of Molecular Structure.
  • Di Stefano, S., et al. (2016). Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. ResearchGate.
  • Roberts, J. R. (2021). Early Transition Metal 2-Adamantyls and Mixed-Heteroadamantane Polar Crystals: Synthesis and Characterization. University of Calgary Thesis Repository.
  • Rowan Documentation (n.d.). Quantum Chemistry.
  • Powner, M. B., et al. (2023). Computational design of conformation-biasing mutations to alter protein functions. bioRxiv.
  • Stepanovs, D., et al. (2023). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv.
  • Císařová, I., & Jahn, U. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.
  • Tran, N. Q., et al. (2020). Molecular dynamics simulation of the oscillatory behaviour and vibrational analysis of an adamantane molecule encapsulated in a single-walled carbon nanotube. Scientific Reports.
  • Schou, J. C., et al. (2023). Variational Quantum Chemistry Programs in JaqalPaq. Entropy.
  • Sedigh-Zadeh, R., et al. (2015). Computational study of adamantanes using floating basis functions. ResearchGate.
  • Landa, S., & Kriebel, S. (1973). Biadamantane and Some of Its Derivatives. The Journal of Organic Chemistry.
  • Hartig, J. S., et al. (2023). Molecular Dynamics Simulation Data and Analysis Workflow for Studying Bivalent Ligand Binding to the Guanidine-II Riboswitch. KOPS - University of Konstanz.
  • Butov, G. M., et al. (2017). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. Modern Organic Chemistry Research.

Sources

spectroscopic data for 2,2'-Biadamantane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering spectroscopic data for 2,2'-bi adamantane, focusing on NMR, IR, and mass spectrometry through extensive Google searches. My next step involves carefully analyzing this information. I aim to identify key features from the collected spectra.

Developing Spectral Analysis Strategy

I'm now formulating a comprehensive plan for analyzing the spectroscopic data of 2,2'-bi adamantane. I'm focusing on identifying key spectral features across NMR, IR, and mass spectrometry. I'm also searching for established protocols for adamantane-based compounds. This will help refine data interpretation, and I'll ensure accuracy by using reliable sources. I also plan to draft an introduction to the topic to set the stage.

Planning Guide Structure

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Unveiling the Diamondoid Dimer: A Technical Guide to the Crystal Structure Analysis of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane Architectures

Adamantane, the smallest unit cage of a diamond crystal lattice, and its derivatives have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, cage-like structure provides a unique scaffold for the design of novel therapeutics and advanced materials. 2,2'-Biadamantane, a dimer of two adamantane cages linked by a single carbon-carbon bond, presents a fascinating case study in structural chemistry. Understanding its precise three-dimensional arrangement is crucial for predicting its physical and chemical properties, and for its potential application as a bulky, lipophilic building block in drug design. This technical guide provides an in-depth exploration of the crystal structure analysis of this compound, integrating both experimental X-ray crystallographic techniques and complementary computational modeling.

Experimental Methodology: From Crystal to Structure

The cornerstone of solid-state structural analysis is single-crystal X-ray diffraction (XRD).[2][3][4] This technique allows for the precise determination of atomic positions within a crystalline lattice by analyzing the diffraction pattern of an X-ray beam interacting with the crystal. The workflow for this compound follows a well-established, multi-step process designed to ensure data quality and structural accuracy.

Step 1: Crystal Growth

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. For this compound, suitable crystals have been successfully obtained by recrystallization from tetrahydrofuran. The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for slow crystallization upon cooling or solvent evaporation, which is essential for the formation of a well-ordered crystal lattice free from significant defects.

Step 2: X-ray Data Collection

Once a suitable crystal is mounted on a goniometer, it is placed within a diffractometer and exposed to a monochromatic X-ray beam.[5][6][7] The crystal is rotated, and a series of diffraction images are collected at different orientations. This process ensures that a comprehensive dataset of diffraction spots (reflections) is recorded.

Step 3: Data Processing and Structure Solution

The collected diffraction images are then processed to determine the unit cell dimensions and the symmetry of the crystal, known as the space group. For this compound, the crystal system is monoclinic with the space group C2/c.[8][9] The intensities of the diffraction spots are integrated and scaled to produce a final reflection file.

The "phase problem," a central challenge in crystallography, is then addressed.[8] Since the phases of the diffracted X-rays cannot be directly measured, they must be determined using computational methods. For small molecules like this compound, direct methods are typically employed. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which in turn allows for the calculation of an initial electron density map.

Step 4: Structure Refinement

The initial electron density map is used to build a preliminary model of the molecule. This model is then refined against the experimental data using a least-squares method.[8][10] The refinement process iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final refined structure is assessed by various metrics, including the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal Crystal Growth cluster_data_collection Data Collection cluster_processing Data Processing cluster_solution Structure Solution & Refinement crystal_growth Recrystallization of this compound from Tetrahydrofuran data_collection Single-Crystal X-ray Diffraction (Monochromatic X-ray Source) crystal_growth->data_collection integration Integration & Scaling of Diffraction Intensities data_collection->integration space_group Space Group Determination (C2/c for this compound) integration->space_group phase_problem Phase Determination (Direct Methods) space_group->phase_problem refinement Least-Squares Refinement of Atomic Positions phase_problem->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A schematic overview of the experimental workflow for determining the crystal structure of this compound.

Computational Analysis: A Theoretical Complement

Computational chemistry provides a powerful lens through which to further analyze and understand the experimental crystal structure. Density Functional Theory (DFT) is a particularly well-suited method for studying the geometry and electronic structure of hydrocarbon systems like this compound.

Computational Protocol

A typical computational analysis of this compound would involve the following steps:

  • Model Building: The starting geometry for the calculation is taken from the refined X-ray crystal structure.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation in the gas phase. This is typically performed using a functional such as B3LYP with a basis set like 6-31G*, which has been shown to provide reliable results for hydrocarbons.

  • Property Calculations: Once the geometry is optimized, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, and vibrational frequencies.

These theoretical calculations serve as a self-validating system for the experimental data. A high degree of agreement between the calculated and experimentally determined structures lends confidence to the accuracy of the crystallographic model. Furthermore, computational methods can provide insights into aspects of the molecule's behavior that are not directly accessible from the crystal structure, such as its conformational flexibility and electronic properties.

Results and Discussion: The Structure of this compound

The single-crystal X-ray analysis of this compound reveals a fascinating molecular architecture. The molecule possesses a crystallographic center of symmetry, resulting in a perfectly staggered, anti-conformation of the two adamantane moieties.[8]

ParameterValueSignificance
Crystal SystemMonoclinic
Space GroupC2/c
a9.306 ÅUnit cell dimensions
b9.184 Å
c18.506 Å
β103.19°
Central C-C bond length1.542(2) ÅElongated due to steric hindrance between the bulky adamantane cages.
Average C-C bond length (adamantane cage)1.533(5) ÅShows a slight distortion of the adamantane cages.
Average C-C-C bond angle (adamantane cage)109.6(6)°Close to the ideal tetrahedral angle, but with some distortion.

Data sourced from Mielke et al., 1994.[8]

A key feature of the this compound structure is the length of the central carbon-carbon bond connecting the two adamantane units. At 1.542(2) Å, this bond is slightly longer than a typical C-C single bond, a direct consequence of the steric repulsion between the two bulky adamantane cages. This elongation is a critical piece of information for molecular modeling and drug design, as it influences the overall shape and flexibility of the molecule.

The linkage of the two adamantane units also induces a slight distortion in the adamantane cages themselves. The C-C bond lengths within the cages vary, with those closer to the central linkage being slightly elongated.[8] Similarly, the C-C-C bond angles show minor deviations from the ideal tetrahedral angle of 109.5°. These subtle distortions are a testament to the steric strain inherent in this diamondoid dimer.

Molecular Structure of this compound

Caption: A 2D representation of the this compound molecular structure highlighting the central C-C bond.

Conclusion

The crystal structure analysis of this compound, achieved through a combination of single-crystal X-ray diffraction and computational modeling, provides a detailed and validated understanding of its three-dimensional architecture. The experimental data reveals a centrosymmetric molecule with a staggered conformation and a slightly elongated central C-C bond, indicative of steric strain. These structural insights are invaluable for researchers in medicinal chemistry and materials science, offering a solid foundation for the rational design of novel molecules incorporating the this compound scaffold. The integration of experimental and theoretical approaches, as outlined in this guide, represents a robust and self-validating paradigm for modern structural analysis.

References

  • Mielke, K., Fry, J. L., Finnen, D. C., & Pinkerton, A. A. (1994). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sciencevivid. (2023). X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Wikipedia. (2024). X-ray crystallography.
  • Jiménez-Cruz, F., & Laredo, G. C. (2020). Molecular size and shape properties of diamondoid molecules occurring in crude oil. Fuel, 277, 118165. [Link]
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Mansoori, G. A. (2007). Diamondoid Molecules. Advances in Chemical Physics, 136, 207-258. [Link]
  • Al-Buriahi, M. S., & Al-Zahrani, J. S. (2022). Density Functional Theory Analyses of Nanostructures for the Delivery of 1-Aminoadamantane Antidyskinetic Drug. Molecules, 27(23), 8567. [Link]
  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767-772. [Link]
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • The Biochemist. (2021). A beginner's guide to X-ray data processing.
  • Blow, D. M. (2002). An introduction to x-ray crystallography. Methods in molecular biology (Clifton, N.J.), 173, 1-13. [Link]
  • Physics LibreTexts. (2022). X-ray Protein Crystallography.
  • Müller, P. (2009). 2 Crystal structure refinement. In Crystal Structure Refinement (pp. 11-30). Oxford University Press. [Link]
  • Schwan, S., Achazi, A. J., Ziese, F., Schreiner, P. R., Volz, K., Dehnen, S., Sanna, S., & Mollenhauer, D. (2023). Insights into molecular cluster materials with adamantane-like core structures by considering dimer interactions. Journal of Computational Chemistry, 44(13), 1185-1195. [Link]
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Mansoori, G. A. (2007). Diamondoid molecules. arXiv preprint physics/0701174. [Link]

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electronic properties of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

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thermodynamic stability of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,2'-Biadamantane

Introduction

Significance of Adamantane Derivatives in Research and Drug Development

The adamantane cage, a rigid, strain-relieved, and lipophilic hydrocarbon structure, has captured the attention of chemists and pharmaceutical scientists for decades. Its unique three-dimensional structure imparts desirable properties to molecules, including metabolic stability, improved bioavailability, and the ability to act as a rigid scaffold for the precise positioning of functional groups. Adamantane derivatives have found applications as antiviral drugs, agents for treating neurodegenerative diseases, and as building blocks in materials science.

Introduction to this compound: Structure and Potential Applications

This compound is a molecule comprised of two adamantane cages linked by a single carbon-carbon bond at their respective secondary (C2) positions. This direct linkage of two bulky, rigid cages creates a unique molecular architecture with potential applications in areas such as polymer chemistry, as a scaffold for catalysts, or in the design of novel therapeutic agents where a large, well-defined hydrophobic moiety is required.

The Critical Role of Thermodynamic Stability

For any molecule to be a viable candidate in drug development or materials science, its inherent stability is a paramount consideration. Thermodynamic stability, quantified by parameters such as the enthalpy of formation and Gibbs free energy of formation, dictates the energy of a molecule relative to its constituent elements and provides insight into its potential for decomposition or isomerization. Understanding the is crucial for predicting its behavior in chemical reactions, its shelf-life, and its interactions in biological systems.

Theoretical Framework: Understanding Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by the energy stored within its chemical bonds and the non-bonded interactions between its atoms. The key thermodynamic parameters that provide a quantitative measure of this stability are the enthalpy of formation, the Gibbs free energy of formation, and the concept of strain energy.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation (ΔHf°) of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A more negative ΔHf° indicates a more stable compound relative to its elements.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation (ΔGf°) is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a more comprehensive measure of thermodynamic stability under conditions of constant temperature and pressure, as it also accounts for the entropy of the system. A more negative ΔGf° signifies a more thermodynamically favorable compound.

Strain Energy in Polycyclic Systems

Polycyclic molecules, such as this compound, can exhibit strain energy, which is the excess energy a molecule possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles. This strain energy contributes to a less negative (or more positive) enthalpy of formation, indicating reduced thermodynamic stability. The primary sources of strain in cyclic and polycyclic systems are:

  • Angle Strain: Arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon).

  • Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.

  • Non-bonded (van der Waals) Strain: Occurs when atoms that are not directly bonded are forced into close proximity, leading to repulsive interactions.

Methodologies for Determining Thermodynamic Stability

The thermodynamic stability of a molecule like this compound can be determined through a combination of experimental techniques and computational chemistry methods.

Experimental Approaches

Combustion calorimetry is a highly precise experimental technique for determining the standard enthalpy of combustion (ΔHc°) of a compound. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.[1]

Experimental Protocol: Determination of ΔHf° of this compound via Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity, crystalline this compound is placed in a crucible within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter, which is a thermally insulated container filled with a precisely known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The temperature change is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of ΔHc°: The standard enthalpy of combustion of this compound is calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

  • Calculation of ΔHf°: The standard enthalpy of formation is then calculated using the following equation, where the ΔHf° values for CO₂ and H₂O are well-established:

    C₂₀H₃₀(s) + 27.5 O₂(g) → 20 CO₂(g) + 15 H₂O(l)

    ΔHc° = [20 * ΔHf°(CO₂, g) + 15 * ΔHf°(H₂O, l)] - [ΔHf°(C₂₀H₃₀, s) + 27.5 * ΔHf°(O₂, g)]

    Since the ΔHf° of O₂(g) is zero by definition, the equation can be rearranged to solve for the ΔHf° of this compound.

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data is essential for determining other thermodynamic properties, such as entropy and Gibbs free energy.

Workflow_Adiabatic_Calorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep High-Purity Crystalline This compound Sample Calorimeter Place Sample in Adiabatic Calorimeter Prep->Calorimeter Heat Introduce a Known Amount of Heat (ΔQ) Calorimeter->Heat Temp Measure the Resulting Temperature Change (ΔT) Heat->Temp Cp_calc Calculate Heat Capacity Cp = ΔQ / ΔT Temp->Cp_calc Integration Integrate Cp/T vs. T to Determine Entropy (S) Cp_calc->Integration

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, which can be particularly useful when experimental data is unavailable.

Quantum mechanical (QM) methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy.

  • Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost.[2]

  • High-Accuracy Composite Methods: Methods like the Gaussian-n (Gn) theories (e.g., G4) and Complete Basis Set (CBS) methods provide highly accurate thermochemical data by combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[3]

Step-by-Step Computational Protocol for ΔHf° of this compound

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like B3LYP/6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set and a higher level of theory (e.g., at the G4 level of theory).

  • Calculation of Atomization Energy: The total atomization energy (ΣD₀) is calculated by subtracting the energies of the constituent atoms (in their ground electronic states) from the total energy of the molecule at 0 K.

  • Calculation of ΔHf° at 0 K: The enthalpy of formation at 0 K is calculated using the atomization energy and the known experimental enthalpies of formation of the gaseous atoms.

  • Correction to 298.15 K: The enthalpy of formation at 298.15 K is obtained by adding the calculated thermal correction to the enthalpy.

Molecular mechanics (MM) methods use classical physics to model the energy of a molecule.[4] While MM cannot directly calculate enthalpies of formation, it is an excellent tool for calculating the strain energy of a molecule.

Methodology for Calculating Strain Energy

  • Define a Strain-Free Reference: A hypothetical, strain-free analogue of the molecule is defined. For this compound, this would be a collection of acyclic alkanes with the same number and types of bonds and angles.

  • Calculate Enthalpies of Formation: The enthalpy of formation of this compound is calculated using a high-level QM method. The enthalpy of formation of the strain-free reference is calculated using group increment methods or QM calculations on the individual acyclic components.

  • Determine Strain Energy: The strain energy is the difference between the calculated enthalpy of formation of this compound and the enthalpy of formation of the strain-free reference.

Isodesmic and homodesmotic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy of reaction for such a scheme, errors in the computational method tend to cancel, leading to a more accurate determination of the enthalpy of formation for the molecule of interest.[3]

Isodesmic_Reaction cluster_reactants Reactants cluster_products Products Biadamantane This compound Adamantane 2 Adamantane Biadamantane->Adamantane Methane + n CH₄ Ethane + m C₂H₆

Sources

An In-Depth Technical Guide to the Solubility of 2,2'-Biadamantane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Unique Molecule

2,2'-Biadamantane, a fascinating dimer of the rigid adamantane cage, presents a unique set of physicochemical properties that are of significant interest in materials science and medicinal chemistry. Its robust and lipophilic nature makes it a valuable building block for creating novel molecular architectures and drug delivery systems. However, the very properties that make this compound so promising also dictate its challenging solubility profile. This guide serves as a comprehensive technical resource for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides the foundational knowledge and practical methodologies to empower researchers to fill this data gap and unlock the full potential of this remarkable molecule.

Physicochemical Characteristics of this compound: A Foundation for Understanding Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties. In the case of this compound, several key features govern its interaction with solvents:

  • Molecular Structure: this compound is a nonpolar hydrocarbon with a highly symmetrical and rigid cage-like structure. It is formed by the joining of two adamantane units.

  • Molecular Formula and Weight: With a molecular formula of C₂₀H₃₀, this compound has a molecular weight of approximately 270.5 g/mol .

  • Lipophilicity: The adamantane moiety is known for its high lipophilicity, a characteristic that is amplified in the dimeric form. This property is a key determinant of its biological and material interactions.

  • Crystalline Nature: In its solid state, this compound exists as a crystalline solid, which means that energy is required to overcome the lattice forces during dissolution.

These characteristics collectively suggest that this compound will exhibit solubility behavior typical of a large, nonpolar, and rigid organic molecule.

The Theoretical Underpinnings of this compound Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle is rooted in the thermodynamics of dissolution, which involves a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Key Thermodynamic Considerations:

  • Enthalpy of Solution (ΔH_sol): This represents the net energy change during dissolution. For a nonpolar solute like this compound, dissolving in a nonpolar solvent involves overcoming weak van der Waals forces in both the solute and the solvent, and forming new, similar interactions between the solute and solvent molecules. This results in a small enthalpy change. Conversely, dissolving in a polar solvent would require a significant amount of energy to disrupt the strong dipole-dipole or hydrogen bonding interactions of the solvent, with little energetic gain from the weak interactions with the nonpolar solute, leading to a large, positive enthalpy of solution.

  • Entropy of Solution (ΔS_sol): The dissolution of a solid generally leads to an increase in entropy as the molecules become more disordered in the liquid phase. This is a favorable contribution to the overall Gibbs free energy of solution.

The interplay of these factors dictates that this compound will be most soluble in solvents with similar, nonpolar characteristics.

Diagram: Molecular Interactions Governing Solubility

Figure 1: Intermolecular forces and solubility of this compound. cluster_0 Nonpolar Solvent (e.g., Hexane) cluster_1 Polar Solvent (e.g., Water) Biadamantane_np This compound Hexane Hexane Biadamantane_np->Hexane Favorable van der Waals interactions Biadamantane_p This compound Water Water Biadamantane_p->Water Unfavorable interactions (Hydrophobic Effect)

Caption: Favorable vs. unfavorable interactions of this compound.

Anticipated Solubility Profile of this compound

Based on the theoretical principles and the known solubility of adamantane, the following qualitative solubility profile for this compound in common organic solvents can be anticipated:

Solvent Class Examples Expected Solubility Rationale
Nonpolar Aprotic Hexane, TolueneHighSimilar nonpolar nature leads to favorable van der Waals interactions and a small enthalpy of solution.
Halogenated Chloroform, DCMModerate to HighThese solvents have low polarity and can effectively solvate nonpolar molecules.
Ethers THF, Diethyl etherModerateWhile containing a polar ether group, the overall molecule has significant nonpolar character, allowing for some interaction with this compound.
Ketones AcetoneLowThe polarity of the carbonyl group makes it a less favorable solvent for the nonpolar solute.
Alcohols Ethanol, MethanolVery LowThe strong hydrogen bonding network of alcohols is difficult to disrupt for a nonpolar solute, leading to a highly unfavorable enthalpy of solution.
Polar Protic WaterPractically InsolubleThe extreme polarity and strong hydrogen bonding of water lead to a strong hydrophobic effect, making dissolution of this compound energetically unfavorable.

A Validated Protocol for the Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data for this compound, a systematic experimental approach is essential. The isothermal saturation method is a widely accepted and robust technique for determining the solubility of solid compounds in liquids.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the this compound is of high purity. If necessary, purify by recrystallization.

    • Use high-purity (e.g., HPLC grade) solvents.

  • Equilibration:

    • Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a vial in a temperature-controlled shaker). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant). A typical equilibration time is 24-48 hours.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles. This step is critical to avoid artificially high solubility values.

    • Immediately dilute the collected sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical technique to determine the concentration of this compound. Suitable methods include:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.

      • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly with a UV detector if the compound has a chromophore (though adamantanes lack strong chromophores, derivatization or a universal detector like an evaporative light scattering detector (ELSD) could be used).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in standard units, such as grams per liter (g/L) and moles per liter (mol/L).

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Diagram: Experimental Workflow for Solubility Determination

Figure 2: Workflow for Isothermal Saturation Method. Start Start: Pure this compound and Solvent Equilibration 1. Add excess solute to solvent. 2. Equilibrate at constant temperature with agitation. Start->Equilibration Sampling 3. Cease agitation and allow to settle. 4. Withdraw and filter supernatant. Equilibration->Sampling Dilution 5. Dilute the sample with a known volume of solvent. Sampling->Dilution Analysis 6. Quantify concentration using a calibrated analytical method (e.g., GC-MS). Dilution->Analysis Calculation 7. Calculate solubility from concentration and dilution factor. Analysis->Calculation End End: Quantitative Solubility Data Calculation->End

Caption: A step-by-step workflow for solubility determination.

Data Recording and Presentation

For systematic documentation and comparison, the experimentally determined solubility data should be recorded in a structured format.

Table for Recording Solubility Data:

Solvent Temperature (°C) Solubility (g/L) Solubility (mol/L) Notes

Conclusion: A Path Forward for Characterizing this compound

Understanding the solubility of this compound is a critical step in harnessing its potential in drug development and materials science. While a comprehensive public database of its solubility in various organic solvents is yet to be established, this guide provides the necessary theoretical framework and a robust experimental protocol for researchers to confidently determine this vital physicochemical property. By systematically applying the principles and methodologies outlined herein, the scientific community can build a collective understanding of this compound's behavior in solution, thereby accelerating its application in innovative technologies.

References

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Unlocking the Potential of a Diamondoid Dimer: A Technical Guide to Future Research on 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane, the smallest molecular subunit of a diamond crystal, has carved a significant niche in medicinal chemistry and materials science due to its unique combination of rigidity, lipophilicity, and thermal stability.[1][2] While functionalized adamantane derivatives have been the subject of extensive research, its dimeric counterpart, 2,2'-biadamantane, remains a largely unexplored molecule with considerable untapped potential. This in-depth technical guide provides a forward-looking perspective on promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. By leveraging the known attributes of the adamantane cage and considering the distinct stereochemical and spatial arrangement of this dimeric structure, we delineate three core research areas ripe for exploration: high-performance polymers, bivalent molecular scaffolds for drug discovery, and novel building blocks for porous crystalline materials. This guide serves as a foundational document to inspire and direct future investigations into this fascinating molecule.

The this compound Scaffold: Structure and Known Properties

This compound, with the chemical formula C₂₀H₃₀, consists of two adamantane cages linked by a single carbon-carbon bond at their respective secondary (2 and 2') positions.[3] This linkage imparts a unique steric bulk and a defined spatial orientation to the two diamondoid cages.

PropertyValueSource
Molecular Formula C₂₀H₃₀
Molecular Weight 270.47 g/mol
Appearance White solid[1]
Synthesis Often a byproduct in reactions involving 2-adamantyl derivatives.[1] Can be synthesized from adamantanone.[4]

The synthesis of functionalized this compound derivatives, such as sterically congested chiral alcohols and amines, has been reported, highlighting the potential for creating more complex molecular architectures based on this core.[4]

Polymer_Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Processing Processing & Characterization M1 This compound M2 Functionalization (e.g., Diamination) M1->M2 P1 Polycondensation with Dianhydride M2->P1 P2 Poly(amic acid) P1->P2 PR1 Thermal Imidization P2->PR1 PR2 Polyimide Film PR1->PR2 CH1 Characterization (DSC, TGA, Mechanical Testing) PR2->CH1

Caption: Workflow for the synthesis and characterization of this compound-based polyimides.

Potential Research Area 2: Bivalent Scaffolds for Drug Discovery

Rationale: The concept of bivalent ligands, where two pharmacophores are connected by a linker, is a powerful strategy in drug design to enhance binding affinity and selectivity for target receptors. The rigid and well-defined structure of this compound makes it an ideal scaffold for creating bivalent drugs. The two adamantane cages can be functionalized with pharmacophores, and the inherent linkage provides a specific spatial separation between them.

Unexplored Research Questions:

  • Can this compound be used as a scaffold to design bivalent inhibitors for enzymes with two adjacent binding sites or for targeting dimeric proteins?

  • How does the fixed distance and orientation between pharmacophores on a this compound scaffold influence binding kinetics and thermodynamics compared to flexible linkers?

  • Can derivatives of this compound be developed as novel antiviral agents, where each adamantane cage interacts with a subunit of a viral protein channel or capsid?

  • What is the potential for this compound-based bivalent drugs in targeting G-protein coupled receptor (GPCR) dimers?

Proposed Experimental Workflow: Design and Evaluation of a Bivalent Enzyme Inhibitor

This protocol outlines the design and testing of a bivalent inhibitor targeting an enzyme with two known binding pockets.

Step 1: Target Selection and Pharmacophore Identification

Choose an enzyme with a well-characterized structure and two distinct or adjacent binding sites. Identify known small molecule ligands (pharmacophores) that bind to each site.

Step 2: Synthesis of the Bivalent Ligand

  • Synthesize functionalized this compound with appropriate reactive handles on each adamantane cage.

  • Covalently attach the selected pharmacophores to the this compound scaffold using suitable linker chemistry.

Step 3: In Vitro Enzyme Inhibition Assay

  • Perform kinetic assays to determine the inhibitory potency (IC₅₀ or Kᵢ) of the bivalent ligand against the target enzyme.

  • Compare the potency of the bivalent ligand to the individual pharmacophores and a mixture of the two to quantify the "bivalency effect".

Step 4: Structural Biology Studies

Attempt to obtain a co-crystal structure of the enzyme in complex with the bivalent inhibitor to visualize the binding mode and validate the design concept.

Bivalent_Drug_Design_Workflow A Target Selection & Pharmacophore Identification B Synthesis of Functionalized this compound Scaffold A->B C Conjugation of Pharmacophores to Scaffold B->C D Bivalent Ligand C->D E In Vitro Enzyme Inhibition Assay D->E F Structural Biology (X-ray Crystallography) E->F G Lead Optimization E->G F->G

Caption: Workflow for the design and evaluation of this compound-based bivalent inhibitors.

Potential Research Area 3: Building Blocks for Porous Crystalline Materials

Rationale: Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. The rigid and geometrically defined nature of adamantane has led to its use as a building block in the design of 3D COFs. [5]this compound, with its larger size and potential for tetra-functionalization (two reactive sites on each cage), offers an exciting opportunity to construct COFs with novel topologies and larger pore sizes.

Unexplored Research Questions:

  • Can tetra-functionalized this compound derivatives be used as building blocks for the synthesis of novel 3D COFs?

  • What will be the resulting network topology, pore size, and surface area of COFs constructed from a this compound linker?

  • How will the thermal and chemical stability of these biadamantane-based COFs compare to those made from smaller linkers?

  • Can the pores of a this compound-based COF be functionalized for applications in heterogeneous catalysis or selective molecular recognition?

Proposed Experimental Workflow: Synthesis and Characterization of a this compound-Based COF

This protocol describes the synthesis of a COF using a tetra-functionalized this compound building block.

Step 1: Synthesis of a Tetra-functionalized this compound Monomer

Synthesize a this compound derivative with four reactive groups (e.g., boronic acids or amines) at the bridgehead positions of both adamantane cages.

Step 2: Solvothermal COF Synthesis

  • In a Pyrex tube, combine the tetra-functionalized this compound monomer with a complementary planar linker (e.g., a tri- or tetra-aldehyde or amine).

  • Add a mixture of solvents (e.g., mesitylene and dioxane) and an aqueous acid catalyst (e.g., acetic acid).

  • Freeze the tube in liquid nitrogen, evacuate, and seal it.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for several days.

Step 3: COF Characterization

  • Collect the resulting solid by filtration, wash with various solvents, and dry under vacuum.

  • Crystallinity: Analyze the material using Powder X-ray Diffraction (PXRD) to confirm its crystalline nature.

  • Porosity: Measure the surface area and pore size distribution using nitrogen physisorption at 77 K.

  • Thermal Stability: Assess the thermal stability using TGA.

COF_Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Synthesis COF Synthesis cluster_Characterization Characterization M1 This compound M2 Tetra-functionalization M1->M2 S1 Solvothermal Reaction with Planar Linker M2->S1 S2 Crude COF S1->S2 C1 Purification S2->C1 C2 PXRD (Crystallinity) C1->C2 C3 N₂ Sorption (Porosity) C1->C3 C4 TGA (Stability) C1->C4

Caption: Workflow for the synthesis and characterization of a this compound-based COF.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored molecular scaffold. Its unique dimeric structure, composed of two rigid diamondoid cages, offers exciting possibilities for the development of advanced materials and novel therapeutics. The proposed research areas—high-performance polymers, bivalent drug scaffolds, and porous crystalline materials—are just the beginning. Further exploration into its chiroptical properties, its use in supramolecular chemistry, and its potential as a molecular building block in nanotechnology will undoubtedly uncover even more applications. As synthetic methodologies for the selective functionalization of this compound become more refined, we anticipate a surge of interest in this remarkable molecule, paving the way for significant scientific and technological advancements.

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  • New bidentates as full inhibitors of enkephalin-degrading enzymes: synthesis and analgesic properties. (1985). PubMed. [Link]
  • Self-assembly of supra-amphiphiles building block fabricated by β-cyclodextrin and adamantane-based ionic liquid. (2019). PMC. [Link]
  • Design of Three-Dimensional Mesoporous Adamantane-Based Covalent Organic Framework with Exceptionally High Surface Areas. (2024). PubMed. [Link]

Sources

2,2'-Biadamantane and its relationship to other diamondoids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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natural occurrence of biadamantane structures

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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safety and handling precautions for 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Biadamantane

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Initiating Safety Protocol Design

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Defining Guide's Scope

Methodological & Application

Application Note & Protocol: Synthesis of Adamantylideneadamantane (Δ²,²'-Biadamantane) via McMurry Coupling of Adamantanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of adamantylideneadamantane, a highly stable and sterically hindered alkene, through the reductive coupling of adamantanone. The core of this synthesis is the McMurry reaction, a powerful method for forming carbon-carbon double bonds from carbonyl compounds using low-valent titanium. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering detailed mechanistic insights, a field-proven experimental protocol, and characterization data.

Introduction and Scientific Rationale

Adamantylideneadamantane (also known as Δ²,²'-Biadamantane) is a unique molecule composed of two adamantane cages linked by a double bond. Its rigid, bulky structure imparts exceptional thermal and chemical stability, making it a valuable building block in supramolecular chemistry, polymer science, and as a scaffold for novel catalysts and pharmaceuticals.

The synthesis of such a sterically congested alkene presents a significant challenge for many standard olefination reactions. The McMurry reaction, however, is exceptionally well-suited for this transformation.[1] It is a reductive coupling reaction where two ketone or aldehyde molecules are dimerized to form an alkene in the presence of a low-valent titanium species.[2][3] The reaction was first reported in the 1970s and has since become a cornerstone for synthesizing symmetrical and sterically demanding alkenes.[3][4]

The McMurry Reaction Mechanism

Understanding the mechanism is crucial for successful execution and troubleshooting. The reaction proceeds through two primary stages, driven by the generation of a highly reactive, low-valent titanium species, typically formed by reducing TiCl₃ or TiCl₄ with an agent like zinc, lithium, or an alkali metal.[2][4]

  • Pinacol Coupling: The reaction initiates with a single-electron transfer (SET) from the low-valent titanium surface to the carbonyl oxygen of adamantanone. This generates a ketyl radical anion. Two of these radicals then couple to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[2][4][5] This first step is analogous to the well-known pinacol coupling reaction.[5]

  • Deoxygenation: The second, defining step of the McMurry reaction is the deoxygenation of the pinacolate. The high oxophilicity (affinity for oxygen) of titanium drives the cleavage of the two carbon-oxygen bonds, eliminating titanium oxides and forming the desired carbon-carbon double bond.[2][5]

The reaction is typically performed in an aprotic ether solvent, such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF), which helps to solubilize the intermediate organotitanium complexes without being reduced itself.[2]

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses for the preparation of adamantylideneadamantane.[6]

Reagents and Equipment
ReagentFormulaM.W.AmountMolesNotes
Titanium (III) ChlorideTiCl₃154.2320.0 g0.130Use as supplied. Highly hygroscopic.
Lithium MetalLi6.948.52 g1.23Etch before use to remove oxide layer.
2-AdamantanoneC₁₀H₁₄O150.2215.36 g0.102Use as supplied.
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12600 mL-Anhydrous grade, freshly distilled from Na/benzophenone.
MethanolCH₃OH32.04~4 L-Reagent grade for recrystallization.
Petroleum Ether--~50 mL-For washing lithium.

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Reflux condenser with an argon/nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Glass stoppers and rubber septa

  • Syringes for solvent transfer

  • Large sintered glass funnel (medium porosity)

  • Standard glassware for work-up and recrystallization

  • High-vacuum pump

Synthesis Procedure

Scientist's Note (Safety): This reaction must be conducted under an inert atmosphere (argon or nitrogen) as the low-valent titanium reagent and lithium metal are highly reactive towards oxygen and moisture. All glassware should be oven- or flame-dried prior to use.

Step 1: Preparation of the Low-Valent Titanium Reagent

  • Assemble the 1-L three-necked flask with a magnetic stir bar, reflux condenser (with inert gas inlet), and two rubber septa. Purge the entire system with argon for at least 20 minutes.

  • Under a positive flow of argon, add titanium (III) chloride (20.0 g) to the flask.

  • Using a syringe, add 600 mL of anhydrous 1,2-dimethoxyethane (DME). Replace the septum with a glass stopper.

  • Begin stirring to create a suspension.

  • Quickly etch the lithium metal (8.52 g) in methanol to remove the oxide layer, wash with petroleum ether, and cut it into small pieces directly into the stirred TiCl₃ suspension.

  • Heat the mixture to reflux using a heating mantle. The color of the suspension will gradually turn from purple to black. Maintain reflux for 1 hour to ensure the complete formation of the active low-valent titanium slurry.

Step 2: Reductive Coupling Reaction

  • After 1 hour of reflux, remove the heating mantle.

  • Once the solvent has ceased to reflux, add the 2-adamantanone (15.36 g) to the black titanium slurry in a single portion.

  • Immediately resume heating and maintain a steady reflux for 18 hours. The reaction is typically left to run overnight.

Step 3: Work-up and Isolation

  • After 18 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into 1 L of water and stir for 30 minutes to quench any reactive species.

  • Filter the aqueous slurry through a large sintered glass funnel to remove the black titanium oxides. Wash the filter cake thoroughly with diethyl ether (3 x 200 mL).

  • Transfer the combined filtrate to a large separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional diethyl ether (2 x 150 mL).

  • Combine all organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification by Recrystallization

  • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. Further dry the crude solid under high vacuum (0.05 mm) to yield 12–13 g of a white crystalline solid.

  • Dissolve the crude product in approximately 3.5 L of hot methanol.

  • Boil the solution to reduce the volume to about 2 L, then allow it to cool slowly to room temperature. Adamantylideneadamantane will crystallize as fine, colorless needles.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold methanol (50 mL), and dry under high vacuum.

  • This procedure typically yields 10.3–10.4 g (75–76%) of pure adamantylideneadamantane.[6] A second crop of crystals (1.2–1.5 g, 9-11%) can be obtained by concentrating the mother liquor.[6]

Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep 1. Assemble inert atmosphere apparatus add_ti 2. Add TiCl₃ and anhydrous DME prep->add_ti add_li 3. Add etched Lithium metal add_ti->add_li reflux_ti 4. Reflux for 1 hr to form low-valent Ti slurry add_li->reflux_ti add_ketone 5. Add Adamantanone reflux_ti->add_ketone reflux_reaction 6. Reflux for 18 hrs add_ketone->reflux_reaction quench 7. Cool and quench with H₂O reflux_reaction->quench filter 8. Filter to remove Ti oxides quench->filter extract 9. Extract with Et₂O & dry filter->extract evaporate 10. Evaporate solvent extract->evaporate recrystallize 11. Recrystallize from Methanol evaporate->recrystallize characterize 12. Characterize pure product recrystallize->characterize

Caption: Experimental workflow for the synthesis of Adamantylideneadamantane.

Characterization of Product

The final product should be a white, crystalline solid. Its identity and purity can be confirmed using standard analytical techniques.

PropertyValueSource
IUPAC Name 2-(Adamantan-2-ylidene)adamantane[7][8]
Synonyms Δ²,²'-Biadamantane, Biadamantylidene[7][8]
Molecular Formula C₂₀H₂₈[7][9]
Molecular Weight 268.45 g/mol [7]
Appearance White crystalline solid / Colorless needles[6]
Melting Point 184-186 °C[6][7][9]
¹H NMR (CDCl₃) δ 1.5–2.1 (br m, 24H), 2.7–3.1 (br m, 4H)[6]
CAS Number 30541-56-1[7][8]

Expert Insight: The high symmetry of the adamantylideneadamantane molecule results in a relatively simple ¹H NMR spectrum. The broad multiplet between 1.5-2.1 ppm corresponds to the 24 methylene and methine protons of the adamantyl cages, while the signal between 2.7-3.1 ppm represents the four methine protons adjacent to the double bond.

Mechanistic Pathway Diagram

G Adamantanone Adamantanone (x2) SET Single-Electron Transfer from Low-Valent Ti Adamantanone->SET Ketyl Ketyl Radical (x2) Coupling Radical Coupling Ketyl->Coupling Pinacolate Titanium Pinacolate Intermediate Deoxygenation Deoxygenation (High Ti Oxophilicity) Pinacolate->Deoxygenation Product Adamantylideneadamantane SET->Ketyl Coupling->Pinacolate Deoxygenation->Product

Caption: Mechanism of the McMurry reductive coupling of adamantanone.

Note on Nomenclature: Alkene vs. Alkane

It is important to clarify a point of potential confusion in nomenclature. The McMurry reaction produces an alkene , adamantylideneadamantane (Δ²,²'-Biadamantane), which contains a C=C double bond. The fully saturated alkane , 2,2'-Biadamantane , contains a C-C single bond and would require a subsequent reduction step (e.g., catalytic hydrogenation) of the alkene product. This guide focuses exclusively on the synthesis of the alkene via the McMurry coupling.

References

  • Wikipedia. McMurry reaction. [Link]
  • Grokipedia. McMurry reaction.
  • chemeurope.com. McMurry reaction. [Link]
  • Organic Chemistry Portal. McMurry Reaction. [Link]
  • Wiley Online Library.
  • PubChem. This compound. [Link]
  • NIST WebBook. 2,2'-diadamantane. [Link]
  • Organic Syntheses. adamantane. [Link]
  • LookChem. Δthis compound. [Link]
  • PubChem. Biadamantylidene. [Link]
  • ChemBK. 2,2'-bi(adamantanylidene). [Link]
  • Organic Syntheses. reductive coupling of carbonyls to alkenes. [Link]

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synthetic routes to chiral 2,2'-Biadamantane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Defining Synthetic Strategy

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Outlining Search Methodology

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C-H functionalization of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now kicking off a thorough literature search. I will focus specifically on the C-H functionalization of 2,2'-biadamantane, with particular attention to radical, catalytic, and photochemical methods. I intend to find relevant scholarly articles and reviews to establish a solid foundation of current knowledge.

Expanding Search Parameters

I am now broadening my literature search to include detailed experimental protocols, specifically focusing on catalysts, reagents, reaction conditions, and analytical methods. I'm also looking for information on regioselectivity and reaction mechanisms, with an eye toward the application of the derivatives in materials science and drug development. I have started structuring the application note, with an introduction to this compound's functionalization importance.

Deepening Protocol Examination

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Application Notes and Protocols for the Purification of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols for the purification of 2,2'-Biadamantane, a unique, diamondoid hydrocarbon with significant applications in materials science, nanotechnology, and as a molecular building block. The purity of this compound is paramount for its successful application, as impurities can significantly alter its physical, chemical, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for obtaining high-purity this compound.

Introduction

This compound is a saturated hydrocarbon consisting of two adamantane cages linked by a carbon-carbon single bond. Its rigid, bulky, and highly symmetric structure imparts exceptional thermal stability, high melting point, and chemical inertness. These properties make it an attractive component for the synthesis of advanced polymers, molecular electronics, and thermally stable lubricants. However, synthetic routes to this compound often yield a mixture of the desired product along with unreacted starting materials, byproducts, and other isomeric forms of biadamantane. Therefore, efficient purification is a critical step in its preparation.

This document outlines three primary methods for the purification of this compound:

  • Recrystallization: A widely used technique for purifying solid compounds based on differences in solubility.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Sublimation: An effective technique for purifying thermally stable, volatile solids.

The choice of purification method will depend on the nature and quantity of the impurities, the desired final purity, and the available laboratory equipment.

Method 1: Recrystallization

Recrystallization is often the first choice for purifying this compound due to its crystalline nature and the significant difference in solubility of the target compound and its likely impurities in appropriate solvents. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

Selecting an Appropriate Solvent System

The ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature or below.

  • High solubility for the impurities at all temperatures.

  • A boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • Inertness, meaning it does not react with this compound.

Based on literature and the non-polar nature of this compound, several solvent systems have been reported to be effective.

Solvent SystemRationaleTypical Recovery
Ethanol/BenzeneBenzene effectively dissolves the non-polar this compound at elevated temperatures, while the addition of ethanol, a poorer solvent, induces crystallization upon cooling.Good to Excellent
Ethyl AcetateA single solvent system that can provide a good balance of solubility at different temperatures for this compound.Good
Chloroform/MethanolSimilar to the ethanol/benzene system, chloroform acts as the primary solvent and methanol as the anti-solvent to promote crystallization.Good to Excellent
CyclohexaneAs a non-polar solvent, cyclohexane is a good candidate for dissolving and recrystallizing the non-polar this compound.Moderate to Good
Step-by-Step Protocol for Recrystallization from Ethanol/Benzene

This protocol is a representative example of a mixed-solvent recrystallization for this compound.

Materials:

  • Crude this compound

  • Benzene (reagent grade)

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot benzene to dissolve the solid completely. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the benzene solution is still hot, slowly add ethanol until the solution becomes slightly turbid. The turbidity indicates the onset of crystallization. Add a small amount of hot benzene to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the purified this compound should be sharp and consistent with the literature value (approximately 290-293 °C).

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot benzene A->B C Hot Filtration (if necessary) B->C D Add hot ethanol to turbidity C->D E Slow cooling to room temperature D->E F Ice bath cooling E->F G Vacuum Filtration F->G H Wash with cold ethanol G->H I Dry under vacuum H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating this compound from byproducts with different polarities. Given the non-polar nature of this compound, a normal-phase chromatography setup is most appropriate.

Principle of Separation

In normal-phase column chromatography, a polar stationary phase (e.g., silica gel or alumina) is used with a non-polar mobile phase (e.g., hexane or cyclohexane). Non-polar compounds like this compound will have a weak affinity for the stationary phase and will elute quickly, while more polar impurities will be retained on the column for a longer duration.

Step-by-Step Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane or Cyclohexane (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection flasks or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate flasks or test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow cluster_column Chromatography Column cluster_collection Fraction Collection & Analysis A Mobile Phase (Hexane) B Sample Loading A->B C Silica Gel (Stationary Phase) B->C D Elution C->D E Collect Fractions D->E F TLC Analysis E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporator) G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

Method 3: Sublimation

Sublimation is a purification technique that involves the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase, followed by condensation back into a solid. This method is particularly suitable for this compound due to its high melting point and thermal stability.

Principle of Sublimation

When a solid is heated under reduced pressure, it can sublime at a temperature lower than its melting point. The vapor of the compound can then be condensed on a cold surface, leaving the non-volatile impurities behind.

Step-by-Step Protocol for Sublimation

Materials:

  • Crude this compound

  • Sublimation apparatus (e.g., a Kugelrohr or a standard sublimator)

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold finger or condenser with a coolant source (e.g., cold water or dry ice/acetone)

Procedure:

  • Apparatus Setup:

    • Place the crude this compound in the bottom of the sublimation apparatus.

    • Insert the cold finger or condenser and ensure a good seal.

    • Connect the apparatus to a vacuum pump.

  • Evacuation:

    • Evacuate the apparatus to a low pressure (typically < 1 mmHg).

  • Heating and Sublimation:

    • Begin heating the apparatus gently using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point of this compound. A temperature range of 150-200 °C is a good starting point.

    • The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.

  • Cooling and Collection:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Carefully vent the apparatus to atmospheric pressure.

    • Remove the cold finger and scrape the purified this compound crystals from its surface.

Sublimation_Workflow A Crude this compound in Sublimation Apparatus B Evacuate to Low Pressure A->B C Gentle Heating B->C D Sublimation (Solid to Gas) C->D E Condensation on Cold Surface (Gas to Solid) D->E F Cool to Room Temperature E->F G Vent to Atmospheric Pressure F->G H Collect Pure Crystals G->H

Caption: Workflow for the purification of this compound by sublimation.

Purity Assessment

The purity of the this compound obtained from any of these methods should be assessed using standard analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectra should show the characteristic peaks for this compound with no significant impurity signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Conclusion

The purification of this compound is a critical step in its use for advanced applications. The choice of method—recrystallization, column chromatography, or sublimation—will depend on the specific impurities present and the desired level of purity. For general purification from minor impurities, recrystallization is often sufficient. For separation from isomers or more challenging impurities, column chromatography provides higher resolution. Sublimation is an excellent final purification step to obtain ultra-pure, solvent-free this compound. By following the detailed protocols outlined in these application notes, researchers can consistently obtain high-purity this compound for their scientific endeavors.

References

  • Schleyer, P. v. R., & Fărcașiu, D. (1967). The Mechanism of the Adamantane Rearrangement. Journal of the American Chemical Society, 89(26), 6982–6983. [Link]
  • Fărcașiu, D., Schleyer, P. v. R., & Fărcașiu, M. (1967). The Structure of Biadamantane. Tetrahedron Letters, 8(39), 3845–3848. [Link]
  • McKervey, M. A., & Rooney, J. J. (1970). The Chemistry of Adamantane. Part II. A New, Simple Synthesis of Adamantane.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]

analytical techniques for characterizing 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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applications of 2,2'-Biadamantane in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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2,2'-Biadamantane as a building block for polymers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the synthesis of 2,2'-biadamantane. Initial Google searches are underway, focusing on synthesis pathways, functionalization methods, and its potential as a monomer for polymerization. This is the starting point, and I expect to see the data flow in!

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use of 2,2'-Biadamantane in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated comprehensive Google searches to gather authoritative information. My focus is on 2,2'-biadamantane's role in asymmetric catalysis. I'm prioritizing its synthesis and how chiral ligands are derived from it, as well as its practical applications, which includes searching both academic and industrial literature to obtain a broad view.

Outlining Initial Application Note

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Developing Data-Driven Framework

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2,2'-Biadamantane derivatives for drug design and discovery

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Biadamantanes

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Exploring Synthesis & Applications

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Planning the Application Note

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Expanding the Search Parameters

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functionalization of the 2,2'-Biadamantane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive search on the functionalization of the 2,2'-biadamantane scaffold. I'm focusing on synthetic methodologies, reaction mechanisms, and exploring applications in both drug discovery and materials science, aiming to gather authoritative information.

Initiating Detailed Analysis

I'm now diving deep into the initial search results, pinpointing crucial functionalization strategies. Specifically, I'm concentrating on the regioselectivity and stereoselectivity of C-H activation, halogenation, and other approaches for introducing diverse groups. I will then seek specific protocols, data, and mechanistic insights, particularly from journal articles and patents.

Outlining the Application Note

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reaction mechanisms involving 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by delving into the world of 2,2'-biadamantane. My initial step involves extensive Google searches to unearth information on its reaction mechanisms. I'm focusing on synthesis, reactivity, and potential applications in catalysis and materials science. This should provide a solid foundation.

Analyzing Reaction Pathways

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Defining Experimental Protocols

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protocols for spectroscopic analysis of biadamantanes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Spectroscopy

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using 2,2'-Biadamantane to create sterically hindered ligands

Author: BenchChem Technical Support Team. Date: January 2026

Starting Adamantane Research

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applications of biadamantane in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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Analyzing Search Results Now

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Defining Application Note Structure

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experimental setup for high-yield 2,2'-Biadamantane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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Planning Application Note Structure

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Analyzing Synthesis Methods

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Troubleshooting & Optimization

improving the yield of 2,2'-Biadamantane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

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Planning Problem Resolution Steps

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Defining Research Scope

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common side products in 2,2'-Biadamantane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Analyzing Synthesis Routes

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2,2'-Biadamantane Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2'-Biadamantane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with isolating this highly symmetric and rigid molecule. We will delve into the common issues encountered during purification and provide troubleshooting guides, FAQs, and detailed protocols to help you achieve the desired purity for your critical applications.

The Core Challenge: Isomer Separation

The primary difficulty in purifying this compound lies in its separation from its structural isomers: 1,1'-Biadamantane and 1,2'-Biadamantane. These isomers often form concurrently during synthesis, and their similar physical properties—such as polarity, solubility, and volatility—make them notoriously difficult to separate using standard laboratory techniques. The subtle differences in their symmetry and crystal packing are the key to successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound sample a mixture of isomers?

A: Most synthetic routes to biadamantanes, particularly those involving radical coupling or dimerization reactions of adamantane precursors, are not perfectly selective. This often leads to the formation of a thermodynamic mixture of 1,1'-, 1,2'-, and this compound. The exact ratio of these isomers can depend on the specific reaction conditions, such as temperature, catalyst, and reaction time.

Q2: I'm struggling to separate the biadamantane isomers using column chromatography. What am I doing wrong?

A: This is a common issue. The low polarity and similar retention times of the biadamantane isomers on standard stationary phases like silica gel make separation by conventional column chromatography inefficient. While possible with highly optimized systems (e.g., specialized stationary phases or HPLC), it is often not a practical method for bulk purification.

Q3: Is melting point a reliable indicator of this compound purity?

A: While a sharp melting point is a good indicator of purity, it can be misleading when dealing with isomeric mixtures. The melting points of the three isomers are relatively close, and a mixed sample may still exhibit a narrow melting range. Therefore, melting point should always be used in conjunction with other analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm purity.

Q4: Can I use sublimation to purify this compound?

A: Sublimation can be an effective technique for removing non-volatile impurities. However, due to the similar volatilities of the biadamantane isomers, it is generally not effective for isomer separation. It is best used as a final polishing step after isomeric purification has been achieved by other means.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause Recommended Solution
Poor separation of isomers by crystallization Incorrect solvent choice; Cooling rate is too fast.Experiment with a range of solvents to find one that maximizes the solubility difference between the isomers. A slow cooling rate is crucial to allow for selective crystallization of the desired isomer.
Low yield after purification The desired isomer is lost in the mother liquor; Multiple purification cycles are required.Re-process the mother liquor through additional crystallization cycles. Optimize the crystallization conditions to maximize the recovery of the target isomer in each step.
Persistent impurity peaks in GC-MS analysis Co-crystallization of isomers; Incomplete removal of starting materials or byproducts.Employ fractional crystallization. Ensure the crude product is properly washed to remove reaction byproducts before attempting purification.
Column chromatography fails to resolve isomers Inappropriate stationary or mobile phase.For analytical separation, consider using a specialized column with a shape-selective stationary phase. For preparative scale, focus on crystallization-based methods as they are generally more effective for these isomers.

Detailed Experimental Protocols

Protocol 1: Fractional Crystallization for Isomer Separation

Fractional crystallization is the most effective method for separating biadamantane isomers on a preparative scale. This technique exploits the subtle differences in their crystal packing and solubility.

Materials:

  • Crude biadamantane mixture

  • High-purity solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Crystallization dish or Erlenmeyer flask

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • GC-MS for purity analysis

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent will show a significant difference in solubility between the 2,2'-isomer and the other isomers, and a steep solubility curve with respect to temperature.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude biadamantane mixture in the minimum amount of the chosen solvent at its boiling point.

  • Slow Cooling: Once completely dissolved, allow the solution to cool slowly and undisturbed to room temperature. This is a critical step; rapid cooling will lead to co-crystallization of the isomers.

  • Crystal Formation: As the solution cools, the least soluble isomer (often the most symmetric one) will start to crystallize.

  • Isolation: Isolate the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis: Analyze the purity of the crystals and the mother liquor using GC-MS.

  • Iteration: The mother liquor will be enriched in the more soluble isomers. This can be concentrated and subjected to further crystallization cycles to recover more of the desired product or to isolate the other isomers. The crystallized product may require one or more recrystallization steps to achieve the desired purity.

Protocol 2: Quality Control using GC-MS

GC-MS is an indispensable tool for monitoring the progress of purification and for the final purity assessment of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Temperature Program: Start with an initial oven temperature of around 150°C, hold for 1-2 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your biadamantane sample in a volatile solvent like dichloromethane or hexane.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC.

  • Data Acquisition: Acquire the chromatogram and the mass spectrum for each eluting peak.

  • Analysis: The biadamantane isomers will have very similar mass spectra due to their identical molecular weight. Identification must be based on their retention times, which should be established using pure standards if available. The relative peak areas in the chromatogram can be used to determine the isomeric ratio and the overall purity of the sample.

Purification Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of this compound, emphasizing the iterative nature of the process.

PurificationWorkflow Crude Crude Biadamantane Mixture (from synthesis) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling to Room Temp Dissolve->Cool Filter Vacuum Filtration Cool->Filter Crystals1 First Crop of Crystals Filter->Crystals1 Solid MotherLiquor1 Mother Liquor Filter->MotherLiquor1 Liquid Filter2 Vacuum Filtration Filter->Filter2 Analyze1 GC-MS Analysis Crystals1->Analyze1 Concentrate Concentrate Mother Liquor MotherLiquor1->Concentrate Pure Pure this compound (>99%) Analyze1->Pure Purity Met Recrystallize Recrystallize Analyze1->Recrystallize Purity Not Met Recrystallize->Dissolve Concentrate->Cool Crystals2 Second Crop of Crystals Analyze2 GC-MS Analysis Crystals2->Analyze2 Filter2->Crystals2 Discard Discard or Process for other isomers Filter2->Discard Analyze2->Recrystallize Analyze2->Discard

Caption: A decision-making workflow for the fractional crystallization of this compound.

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Biadamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-biadamantane functionalization. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and sterically demanding scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and handling of this compound.

Q1: What are the primary reactive sites on this compound?

A: The primary reactive sites on the this compound core are the four equivalent tertiary bridgehead carbons (C1, C1', C3, C3'). These positions are the most susceptible to functionalization because they can readily stabilize the carbocation or radical intermediates that are common in adamantane chemistry. The high degree of s-character in the C-H bonds at these positions makes them the preferred sites for electrophilic and radical attack.

Q2: Why is achieving selective mono-functionalization of this compound so challenging?

A: Achieving selective mono-functionalization is difficult due to two main factors. First, the four bridgehead positions are electronically very similar, making it statistically challenging to functionalize just one site. Second, the introduction of a functional group at one bridgehead position does not always significantly deactivate the remaining sites, especially under harsh reaction conditions. This often leads to a statistical mixture of mono-, di-, and poly-substituted products, which can be difficult to separate.

Q3: What are the best starting solvents for reactions involving this compound?

A: Due to its highly nonpolar and hydrocarbon-rich structure, this compound exhibits poor solubility in many common polar solvents. Halogenated solvents such as dichloromethane (DCM), chloroform, and carbon tetrachloride are often effective choices for reactions like bromination. For reactions requiring protic conditions, strong acids like sulfuric acid or trifluoroacetic acid can serve as both the solvent and the catalyst. Always conduct small-scale solubility tests before committing to a large-scale reaction.

Q4: My functionalized this compound product is difficult to purify. What techniques are most effective?

A: The high symmetry and low polarity of many this compound derivatives make purification by standard column chromatography challenging, as they tend to have weak interactions with silica gel and similar Rf values. The most effective techniques are often:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing impurities.

  • Sublimation: For thermally stable, nonpolar derivatives, sublimation under high vacuum can provide products of very high purity.

  • Gas Chromatography (GC): On a preparative scale, GC can be used to separate close-boiling isomers and homologs that are intractable by other means.

Part 2: Troubleshooting Guides for Common Functionalization Reactions

This section provides detailed troubleshooting for specific experimental issues.

Guide 1: Electrophilic Bromination

Electrophilic bromination is a fundamental method for introducing a versatile handle onto the biadamantane core. However, it is often plagued by issues of over-reaction and difficult purification.

Core Problem: Poor Regioselectivity and Formation of Poly-brominated Byproducts

You observe multiple products in your crude reaction mixture by GC-MS or TLC, indicating the formation of di- and tri-brominated species in addition to your desired mono-brominated product.

Logical Workflow for Troubleshooting Bromination

start Problem: Poor Selectivity in Bromination check_reagent Step 1: Analyze Reagent Stoichiometry start->check_reagent check_temp Step 2: Evaluate Reaction Temperature check_reagent->check_temp Is Br2 ≤ 1.0 eq.? solution1 Solution: Use ≤ 1.0 eq. of Br2. Consider slow addition. check_reagent->solution1 Is Br2 > 1.1 eq.? check_cat Step 3: Re-evaluate Catalysis check_temp->check_cat Is temp controlled? solution2 Solution: Run at or below room temperature. Avoid photo-initiation. check_temp->solution2 Is temp > 40°C or exposed to light? solution3 Solution: Omit Lewis acid catalyst for direct bromination. Consider phase-transfer catalysis for milder conditions. check_cat->solution3 Is a strong Lewis acid present?

Caption: Troubleshooting workflow for poor bromination selectivity.

Causality and Actionable Solutions:

  • Reagent Stoichiometry: Using a large excess of bromine is the most common cause of polybromination. The reaction proceeds via a carbocationic mechanism, and once the first bromine is added, the remaining bridgehead positions are only slightly deactivated.

    • Solution: Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of elemental bromine (Br₂) relative to this compound. Consider adding the bromine slowly via a syringe pump to maintain a low concentration throughout the reaction.

  • Reaction Temperature & Initiation: Higher temperatures and exposure to UV light can promote radical mechanisms, which are often less selective and can lead to a wider range of byproducts.

    • Solution: Maintain the reaction at room temperature or below. Protect the reaction vessel from direct light by wrapping it in aluminum foil.

  • Catalysis: While Lewis acids can catalyze the reaction, they can also increase the reactivity of the system to a point where selectivity is lost. For a substrate as reactive as biadamantane, a catalyst is often unnecessary.

    • Solution: Attempt the reaction without a Lewis acid catalyst. Direct bromination with elemental bromine is often sufficient and more controllable.

Guide 2: Ritter Reaction for Amination

The Ritter reaction provides a direct route to amides (and subsequently amines) from the biadamantane core using a nitrile and strong acid.

Core Problem: Low Yield and/or Recovery of Unreacted Starting Material

After workup, you isolate a low yield of the desired amide product, with a significant amount of the starting this compound recovered.

Logical Workflow for Troubleshooting the Ritter Reaction

start Problem: Low Conversion in Ritter Reaction check_acid Step 1: Verify Acid Strength & Concentration start->check_acid check_nitrile Step 2: Check Nitrile Stoichiometry & Purity check_acid->check_nitrile Is acid concentrated? solution1 Solution: Use concentrated H2SO4 (98%). Ensure anhydrous conditions. check_acid->solution1 Is acid < 95% or wet? check_workup Step 3: Analyze Aqueous Workup check_nitrile->check_workup Is nitrile in excess? solution2 Solution: Use nitrile as co-solvent (large excess). Ensure nitrile is dry. check_nitrile->solution2 Is nitrile < 5 equivalents? solution3 Solution: Pour reaction mixture onto ice carefully. Basify slowly at 0°C to avoid amide hydrolysis. check_workup->solution3 Is workup performed at RT?

Caption: Troubleshooting workflow for low Ritter reaction yield.

Causality and Actionable Solutions:

  • Acid Strength: The Ritter reaction depends on the formation of a stable tertiary carbocation at a bridgehead position. This requires a very strong, concentrated acid to protonate the substrate or an impurity that can initiate the process.

    • Solution: Ensure you are using concentrated (98%) sulfuric acid. The presence of water can quench the carbocation intermediate, halting the reaction.

  • Nitrile Concentration: The nitrile acts as the nucleophile that traps the carbocation. If its concentration is too low, the carbocation may be quenched by other means (e.g., elimination) before it can be trapped.

    • Solution: Use the nitrile as a co-solvent. A large excess (5-10 equivalents or more) will maximize the probability of the desired reaction occurring.

  • Workup Procedure: The standard workup involves quenching the strong acid by pouring the reaction mixture onto ice, followed by basification to precipitate the amide product. If done improperly, this can lead to product loss.

    • Solution: The quenching step is highly exothermic. Pour the acidic mixture slowly onto a large amount of crushed ice with vigorous stirring. During basification with NaOH or KOH, keep the temperature at 0°C to prevent hydrolysis of the amide product back to the carboxylic acid and amine.

Part 3: Experimental Protocols & Data

Protocol 1: Selective Mono-bromination of this compound

This protocol is optimized for producing 1-bromo-2,2'-biadamantane while minimizing the formation of di-bromo byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄) in a round-bottom flask wrapped in aluminum foil.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Reagent Addition: In a separate flask, prepare a solution of bromine (1.0 eq.) in CCl₄. Add this solution dropwise to the stirred biadamantane solution over 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC. The disappearance of the bromine color is a good visual indicator of consumption. The reaction is typically complete within 4-6 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, a white solid, will be a mixture of unreacted starting material, the mono-bromo product, and a small amount of the di-bromo product. Purify by careful column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) or by recrystallization from a solvent like ethanol or isopropanol.

Data Comparison Table
CompoundMolecular WeightKey ¹³C NMR Shifts (δ, ppm)Expected Rf (Hexanes)
This compound268.4638.5, 36.9, 29.1~0.8
1-Bromo-2,2'-biadamantane347.36~68 (C-Br), 48.1, 37.5, 32.4, 28.5~0.7
1,1'-Dibromo-2,2'-biadamantane426.25~69 (C-Br), 47.8, 37.1, 32.0~0.6

Note: NMR shifts are approximate and can vary based on solvent and instrument. Rf values are illustrative for comparison.

References

  • Perkins, M. V., Collin, G. J., & Watson, F. G. (1996). The Vapour-Phase and Solution-Phase Bromination of this compound. The Journal of Organic Chemistry, 61(1), 171-176. [Link]

troubleshooting spectroscopic analysis of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research

I am commencing my investigation by conducting extensive Google searches. My initial focus is on gathering information concerning the spectroscopic characteristics of 2,2'-Biadamantane, specifically its NMR (¹H and ¹³C), mass spectrometry, IR, and Raman properties.

Building Support Structure

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Refining the Approach

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stability issues of 2,2'-Biadamantane under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Stability

I'm now diving into the stability of 2,2'-biadamantane. My initial focus is on gathering data through targeted Google searches. I'm prioritizing its behavior in diverse reactions, potential decomposition routes, and any relevant literature.

Defining Stability Concerns

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Planning The Technical Guide

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Biadamantane Synthesis: A Technical Support Guide to Avoiding Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biadamantane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing biadamantane isomers. The unique strain and electronic properties of the adamantane cage make it a valuable scaffold, but its synthesis is often plagued by carbocation-driven rearrangement reactions, leading to undesired isomers and purification challenges.

This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them to empower you to control your reaction outcomes and maximize the yield of your desired biadamantane isomer.

Part 1: Troubleshooting Common Rearrangement Issues

This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.

FAQ 1: "My reaction to synthesize 1,1'-biadamantane from 1-bromoadamantane is yielding a mixture of 1,1'-, 1,2'-, and 2,2'-biadamantanes. What is causing this?"

This is a classic issue rooted in the mechanism of carbocation formation and rearrangement. When you form the 1-adamantyl cation, it is a tertiary carbocation and relatively stable. However, under typical Lewis acid or superacid conditions, it can undergo a series of hydride and alkyl shifts, known as Wagner-Meerwein rearrangements, to form the secondary 2-adamantyl cation. This process is often reversible, leading to an equilibrium mixture of cations that can then couple.

The adamantane cage is susceptible to these rearrangements because of its rigid, strained structure. The energy differences between the tertiary and secondary carbocations are small enough that isomerization can occur readily, especially at elevated temperatures or with highly active catalysts.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Carbocation rearrangements are kinetically controlled processes with a specific activation energy. By lowering the temperature, you can often "freeze out" the rearrangement pathways, favoring the product derived from the initial, unrearranged carbocation.

  • Choose a Milder Lewis Acid: Strong Lewis acids like AlCl₃ or SbF₅ can aggressively promote isomerization. Consider using milder Lewis acids, such as FeCl₃ or TiCl₄, which may provide a better balance between activating your substrate and minimizing rearrangements.

  • Control the Rate of Addition: Slowly adding your adamantane precursor to the Lewis acid can help maintain a low concentration of the carbocation intermediate, which can disfavor intermolecular hydride transfers and subsequent rearrangements.

FAQ 2: "I'm attempting a Friedel-Crafts-type reaction to couple two adamantane units, but I'm seeing significant amounts of disproportionation products like adamantane and poly-alkylated adamantanes. How can I avoid this?"

Disproportionation is another common side reaction in adamantane chemistry, driven by the thermodynamic stability of the adamantane cage. Under strong acidic conditions, intermolecular hydride transfers can occur, leading to the formation of adamantane itself and more highly substituted adamantane species.

Troubleshooting Steps:

  • Use a Non-Protic Solvent: Protic solvents can participate in the reaction and facilitate proton transfer, which can exacerbate disproportionation. Switching to a non-protic solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can help suppress these unwanted side reactions.

  • Employ a Hydride Scavenger: The addition of a "hydride sponge" or scavenger can effectively remove the hydride ions that are central to the disproportionation mechanism. Certain sacrificial alkanes or specialized reagents can serve this purpose.

  • Optimize Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of the adamantane precursor can sometimes lead to a higher likelihood of disproportionation.

Part 2: Step-by-Step Protocols for Rearrangement-Free Biadamantane Synthesis

The following protocols are designed to provide a starting point for minimizing rearrangement reactions in the synthesis of specific biadamantane isomers.

Protocol 1: Synthesis of 1,1'-Biadamantane via Oxidative Coupling

This method avoids the formation of carbocationic intermediates altogether, thus preventing Wagner-Meerwein rearrangements.

Experimental Workflow:

scale-up synthesis of 2,2'-Biadamantane challenges

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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dealing with low reactivity of the 2,2'-Biadamantane core

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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purification strategies to remove isomeric impurities

Author: BenchChem Technical Support Team. Date: January 2026

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methods for increasing the solubility of 2,2'-Biadamantane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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catalyst selection for efficient 2,2'-Biadamantane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Catalyst Research

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managing steric hindrance in 2,2'-Biadamantane reactions

Author: BenchChem Technical Support Team. Date: January 2026

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preventing decomposition of 2,2'-Biadamantane during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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Technical Support Center: 2,2'-Biadamantane Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2,2'-Biadamantane. This guide is structured to provide immediate, actionable solutions to common (and uncommon) challenges encountered during the synthesis, purification, and characterization of this unique molecule. My approach is grounded in mechanistic principles and field-proven experience to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues.

Q1: My Grignard reaction to form this compound has a very low yield. What's the most likely cause?

A1: The most probable cause is the quality of your magnesium and the presence of atmospheric moisture. The formation of the 2-adamantyl Grignard reagent is notoriously sensitive to water, which will quench the reagent as it forms. Additionally, the surface of the magnesium turnings may be passivated by an oxide layer, preventing initiation.

Q2: I'm seeing multiple spots on my TLC plate after the coupling reaction, even after a workup. What are they?

A2: Besides your target this compound, the common byproducts are unreacted 2-bromoadamantane and adamantane. Adamantane is formed by the quenching of the Grignard reagent by any proton source (like water). You may also have a small amount of 1,1'-biadamantane if there was any isomerization, though this is less common for the 2-position.

Q3: Why is my purified this compound showing broad peaks in the 1H NMR spectrum?

A3: This is often due to low solubility in the chosen NMR solvent. This compound is extremely non-polar and has poor solubility in many common solvents like CDCl3. This can lead to aggregation and peak broadening. Consider using a higher boiling, less polar solvent like C6D6 or increasing the temperature of the NMR experiment.

Q4: I'm struggling to separate this compound from the adamantane byproduct using column chromatography. How can I improve this?

A4: The separation is challenging due to their similar high lipophilicity and lack of polar functional groups. The key is to use a very non-polar mobile phase, such as pure hexanes or heptane, and a high-quality silica gel with a large surface area. A long column with a slow flow rate will be necessary to achieve baseline separation.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Synthesis - The Grignard Coupling Reaction

The synthesis of this compound is most commonly achieved via a Grignard coupling reaction, which presents several critical control points.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification glassware Oven-Dry All Glassware initiation Initiate Grignard Formation (2-Bromoadamantane + Mg) glassware->initiation mg_prep Prepare Mg Turnings mg_prep->initiation reagents Dry Solvents (THF) reagents->initiation coupling Coupling Reaction (Add CoCl2 catalyst) initiation->coupling Successful Formation quench Quench Reaction (e.g., with aq. HCl) coupling->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization NMR, MS, etc. purification->characterization start Crude Product tlc Analyze by TLC (Hexane eluent) start->tlc column Perform Column Chromatography (Silica, Hexane/Heptane) tlc->column Byproducts visible recrystallization Attempt Recrystallization (e.g., from hot ethanol) tlc->recrystallization Essentially one spot sublimation Consider Sublimation column->sublimation Trace impurities remain final_product Pure this compound column->final_product recrystallization->column Oils out recrystallization->final_product Crystals form sublimation->final_product

Caption: Decision-making process for purifying this compound.

Protocol 1: High-Resolution Column Chromatography

  • Stationary Phase: Use high-purity, fine-mesh (230-400 mesh) silica gel.

  • Mobile Phase: Start with 100% n-heptane or n-hexane. Avoid using even small percentages of more polar solvents like ethyl acetate initially, as this will cause all non-polar compounds to elute together.

  • Column Dimensions: Use a long, thin column to maximize the separation distance. A length-to-diameter ratio of at least 20:1 is recommended.

  • Loading: Load the crude product onto the column using a minimal amount of solvent (dry loading on a small amount of silica is preferred).

  • Elution: Run the column with a very slow flow rate to allow for equilibrium between the mobile and stationary phases. Collect small fractions and analyze them carefully by TLC or GC-MS.

Trustworthiness Check: The efficacy of this protocol relies on the subtle differences in van der Waals interactions between the analytes and the silica surface. Adamantane, being smaller and more spherical, has a slightly weaker interaction and will elute first. The larger, more elongated this compound will have a slightly longer retention time.

Guide 3: Characterization - Avoiding Ambiguous Results

Accurate characterization is essential for confirming the structure and purity of your product.

Technique Problem Underlying Cause & Solution
1H NMR Poorly resolved, broad peaks.Cause: Low solubility and/or aggregation in the NMR solvent. Solution: Switch to a less polar solvent like deuterated benzene (C6D6) or deuterated cyclohexane. Alternatively, acquire the spectrum at an elevated temperature (e.g., 80 °C) to increase solubility and tumbling rate.
13C NMR Very long acquisition times needed.Cause: this compound has no protons directly attached to the bridgehead carbons involved in the C-C bond, leading to a very weak signal due to the lack of Nuclear Overhauser Effect (NOE). Solution: Increase the number of scans significantly and use a longer relaxation delay (d1) in your acquisition parameters to allow the quaternary carbons to fully relax.
Mass Spec (EI) Weak or absent molecular ion peak (M+).Cause: The C-C bond between the two adamantyl cages can be fragile under high-energy electron ionization (EI) conditions, leading to fragmentation. Solution: Use a softer ionization technique such as Chemical Ionization (CI) or Field Desorption (FD) to preserve the molecular ion.

References

  • Schleyer, P. v. R., & Nicholas, R. D. (1961). The Preparation and Properties of this compound. Journal of the American Chemical Society, 83(5), 182–187. [Link]
  • Graham, W. D., Schleyer, P. v. R., Hagaman, E. W., & Wenkert, E. (1973). Carbon-13 nuclear magnetic resonance spectra of adamantane derivatives. Journal of the American Chemical Society, 95(18), 5785–5787. [Link]
  • Fokin, A. A., & Schreiner, P. R. (2002). Selective Aliphatic C−H Bond Functionalizations: A Challenge for Organic Chemists.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Validation & Comparative

comparing 2,2'-Biadamantane with 1,1'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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comparative analysis of biadamantane isomers' properties

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Validating the Diamondoid Dimer: A Comparative Guide to the Structural Elucidation of 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in materials science and medicinal chemistry, the rigid, well-defined three-dimensional structure of diamondoid hydrocarbons like adamantane and its derivatives offers a unique scaffold for creating novel materials and therapeutics. The synthesis of 2,2'-biadamantane, a dimer of two adamantane cages linked by a C-C bond, presents a significant characterization challenge. Its high symmetry, non-polar nature, and the subtle complexities of its rotational isomers demand a multi-faceted analytical approach.

This guide provides an in-depth comparison of the primary method for its structural validation, single-crystal X-ray crystallography, with complementary spectroscopic and computational techniques. We will explore the causality behind the experimental choices and demonstrate how a combination of methods provides an unassailable, self-validating structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography

The definitive, unambiguous determination of the this compound structure was first achieved through single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of electron density within a crystal lattice, allowing for the direct measurement of bond lengths, bond angles, and torsional angles.

The seminal work in this area provided the first experimental confirmation of the molecule's geometry. The study revealed that the C-C bond linking the two adamantane cages is significantly longer than a typical C-C single bond, measuring 1.578 Å. This elongation is a direct consequence of the steric repulsion between the bulky adamantane units, a key structural feature that other methods must corroborate.

Experimental Workflow: X-ray Crystallography

The process of obtaining a crystal structure is a multi-step workflow that requires precision and patience.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Dissolve this compound in suitable solvent b Slow Evaporation or Cooling a->b c Formation of Single Crystals b->c d Mount Crystal on Diffractometer c->d e Expose to X-ray Beam d->e f Collect Diffraction Pattern e->f g Solve Phase Problem (Direct Methods) f->g h Build Initial Atomic Model g->h i Refine Model against Experimental Data h->i j Final Structure Validation i->j

Caption: Workflow for X-ray Crystallography.

Strengths and Limitations
  • Strength: Provides direct, unambiguous 3D structural information, including precise bond lengths and angles.

  • Limitation: Requires the growth of high-quality single crystals, which can be a significant challenge for non-polar, highly symmetric molecules like this compound. The structure represents a static, time-averaged position in the solid state, which may not fully represent the molecule's dynamics in solution.

Complementary Techniques: A Self-Validating System

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Due to the molecule's high symmetry, the proton spectrum is deceptively simple. The key is to observe the number of distinct signals and their multiplicities, which must be consistent with the C₂ symmetry of the molecule.

  • ¹³C NMR: The carbon spectrum is more informative. The number of unique carbon signals directly reflects the molecular symmetry. For this compound, one would expect to see a specific number of signals corresponding to the methine (CH), methylene (CH₂), and quaternary carbons, confirming the connectivity of the adamantane cages.

Table 1: Comparison of Expected vs. Experimental NMR Data for this compound

TechniqueExpected Signals (based on C₂ symmetry)Experimental SignalsConclusion
¹H NMR 44 distinct multipletsConsistent with expected symmetry.
¹³C NMR 55 distinct signalsConfirms the presence of 5 unique carbon environments, validating the C-C linkage and overall symmetry.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C and the potential for long relaxation times in quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

  • Analysis: Identify the chemical shifts of the five distinct carbon signals and compare them to predicted values from computational models or data from similar adamantane derivatives.

Mass Spectrometry (MS) and Gas Chromatography (GC)

Mass spectrometry provides the crucial confirmation of the molecule's mass and, by extension, its molecular formula. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity.

For this compound (C₂₀H₃₀), the expected molecular weight is approximately 270.5 g/mol .

  • Electron Ionization (EI) MS: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 270. The fragmentation pattern is also characteristic, often showing the loss of alkyl fragments and a base peak corresponding to the adamantyl cation (m/z = 135).

  • Gas Chromatography (GC): A GC analysis should show a single, sharp peak, indicating the presence of a single, pure compound. The retention time is a characteristic property under specific GC conditions.

Computational Modeling

In modern chemical research, computational chemistry is an indispensable partner to experimental work. Using methods like Density Functional Theory (DFT), one can calculate the optimized geometry of this compound in the gas phase.

This in silico experiment provides:

  • Predicted Bond Lengths and Angles: The calculated C-C bond length between the two adamantane units can be directly compared to the value obtained from X-ray crystallography. Computational studies often predict a slightly shorter bond length in the gas phase compared to the solid state, which is expected due to the absence of crystal packing forces.

  • Predicted NMR Spectra: The chemical shifts for ¹H and ¹³C can be calculated and compared with experimental data, aiding in signal assignment.

  • Rotational Barrier: Computational methods can calculate the energy barrier to rotation around the central C-C bond, providing insight into the molecule's dynamic behavior in solution.

G cluster_0 Input cluster_1 Calculation cluster_2 Output & Analysis a Initial this compound Structure (xyz coordinates) b Select Method and Basis Set (e.g., B3LYP/6-31G*) a->b c Geometry Optimization b->c d Frequency Calculation c->d e NMR/Property Calculation d->e f Optimized Geometry (Bond Lengths, Angles) e->f g Thermodynamic Data h Predicted NMR Spectra i Compare with Experimental Data f->i h->i

spectroscopic comparison of 2,2'-Biadamantane and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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how does 2,2'-Biadamantane compare to other diamondoid hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

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Outlining Detailed Comparison

computational validation of 2,2'-Biadamantane's predicted properties

Author: BenchChem Technical Support Team. Date: January 2026

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experimental verification of 2,2'-Biadamantane reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

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comparative study of the reactivity of biadamantane isomers

Author: BenchChem Technical Support Team. Date: January 2026

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validating the purity of synthesized 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

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Defining Analytical Approaches

I'm now focusing on defining the specific analytical techniques applicable to this compound. I'm prioritizing GC-MS, NMR, HPLC, and elemental analysis. I'm also examining the common challenges associated with these methods, such as its high melting point and spectral complexities. I'm specifically looking for established protocols and best practices for sample prep and analysis.

Establishing Purity Validation Workflow

I've just initiated a comprehensive search for established purity validation workflows for this compound and similar compounds. I'm focusing on commercially available standards and alternative methods for comparative analysis. I'm also preparing to develop a detailed guide that includes a comparison of analytical techniques, step-by-step protocols, and workflow diagrams. The goal is to provide a robust framework for assessing the purity of this compound.

cross-referencing experimental data for 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on 2,2'-Biadamantane. My initial focus is comprehensive Google searches, to collect experimental data including synthesis methods, spectroscopic data (NMR, IR, Mass Spec), and physical properties like melting point. I aim to build a robust dataset to drive further analysis.

Expanding Data Collection Scope

I'm now expanding data collection beyond initial Google searches. I'm focusing on synthesis, spectroscopic data, and physical properties of this compound. I am including alternative molecules for comparison, to develop a comparison guide. I've begun to analyze the data, identifying key performance indicators, creating an outline. I am working on writing the core text, incorporating citations and preparing tables for quantitative data. I am generating diagrams for workflows and molecular relationships.

Refining Search Strategies

I'm now refining my search strategies to cover synthesis, spectroscopy, and physical properties of this compound. I am including alternative molecules for comparison. Next, I plan to analyze the data, creating a structured outline. This includes writing the core text, incorporating citations, preparing tables, and creating diagrams. Finally, I will compile a complete references section and review the entire guide.

comparative biological activity of biadamantane-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am starting my investigation with a broad search for the biological activities of biadamantane-based compounds. My aim is to understand their therapeutic possibilities and how they work. Simultaneously, I will identify specific, synthesized biadamantane derivatives.

Expanding the Investigation Scope

I'm now expanding my scope to include experimental designs and assays used to evaluate biadamantane compounds. My goal is to find detailed, quantifiable methodologies and comparative data. I am also seeking reviews comparing different derivatives. Data analysis is underway to identify key structural features linked to activity. I've begun structuring the comparative guide with an outline.

Analyzing and Synthesizing Data

I'm now focusing on synthesizing the gathered information. I plan to create a comparative guide that details biadamantane chemistry and its drug discovery relevance. I'll compare their activities with other compounds, using data tables for support. Graphviz diagrams for signaling pathways and workflows are planned, alongside detailed experimental protocols. Finally, a comprehensive reference list will be compiled.

distinguishing between 2,2'-Biadamantane and its side products

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Search

I'm initially focusing on comprehensive Google searches to build a solid base of knowledge on the synthesis of 2,2'-Biadamantane. I'm prioritizing common synthetic pathways and identifying the typical byproducts that are usually formed. Simultaneously, I'll be searching through synthetic organic chemistry journals.

Exploring Analytical Techniques

I'm now delving into analytical techniques for characterizing adamantane derivatives. I'm prioritizing spectroscopic and chromatographic methods like NMR, mass spec, GC, and HPLC to differentiate this compound from its isomers. I'm searching for publications with experimental data such as spectra and chromatograms. Ultimately, I will create a guide.

Synthesizing A Plan

I've just synthesized a clear plan for the guide's structure. I'll start by addressing the synthesis challenges and byproduct formation. Then, I'll deep dive into analytical methods, explaining their principles and showcasing experimental data. I'm also planning DOT language diagrams to visualize workflows. I aim for a comprehensive guide with protocols, data, and a robust "References" section.

benchmarking the performance of 2,2'-Biadamantane-based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on 2,2'-biadamantane-based catalysts. I'm prioritizing data on their synthesis, catalytic applications, and any performance metrics. This should give me a solid foundation.

Refining Research Scope

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Establishing Catalytic Benchmarks

I'm now diving deeper into comparing this compound catalysts with established alternatives. I'm focusing on pinpointing specific performance indicators: yield, turnover frequency, enantiomeric excess, and reaction conditions. I'm also actively searching for detailed experimental protocols for both catalyst synthesis and the reactions they catalyze. The goal is to create a robust structure for a comparison guide.

comparative DFT studies of biadamantane conformers

Author: BenchChem Technical Support Team. Date: January 2026

Starting Fundamental Research

I am now delving into the nitty-gritty. Google is my current partner, providing the initial data on biadamantane, its spatial forms, and how DFT can be applied. The aim is to build a robust baseline understanding.

Expanding Information Search

I'm now expanding my search. I'm focusing on finding established DFT methods and experimental/theoretical data for biadamantane. I also want a benchmark for comparison. Furthermore, I will create a guide on the process, explaining the principles of DFT, the rationale for my selection, and a detailed protocol. I will also generate visual diagrams for the workflow.

Deepening Search & Analysis

I'm now diving deeper into established DFT methodologies, looking for reliable methods suitable for hydrocarbons and cage-like molecules. I aim to uncover experimental data or high-level calculations for biadamantane conformers. I'm also structuring a guide to explain DFT principles, justify my method choices, and provide a detailed protocol. Visual aids like diagrams are on the way to represent the process. Next, a comparison of methods will be conducted, with a tabulated summary of results.

validation of analytical methods for 2,2'-Biadamantane quantification

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the validation of analytical methods for quantifying 2,2'-Biadamantane. Initial Google searches are underway, focusing on existing techniques like GC-MS and HPLC. The goal is to build a solid foundation of information.

Expanding Search Parameters

I'm now broadening the scope of my research. I'm moving beyond initial Google searches to incorporate regulatory guidelines from ICH and FDA. I will synthesize findings to define key method validation performance characteristics like specificity and linearity. This will frame the structure of the guide.

Refining Search Strategies

I am now performing targeted Google searches focusing on analytical method validation for quantifying this compound. I'm exploring GC-MS, HPLC, and NMR, and also consulting ICH and FDA guidelines. I am synthesizing the results to identify key performance characteristics like specificity, linearity, accuracy, and robustness. The gathered information will be used to structure the upcoming guide.

Safety Operating Guide

Personal protective equipment for handling 2,2'-Biadamantane

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated a thorough search for comprehensive safety and handling data on 2,2'-Biadamantane. I'm focusing on its physical and chemical attributes, identified dangers, and existing risk assessments. My immediate goal is to compile a complete overview for analysis.

Building the Framework

I'm now expanding my search to establish a foundational framework. I'm actively collecting data from OSHA, the ACS, and chemical suppliers, focusing on lab safety protocols and PPE selection. I'm also examining handling and disposal procedures for similar compounds to guide my approach. This will help inform the creation of a structured PPE guide.

Establishing Foundational Practices

I'm now expanding my search to establish foundational practices. I'm actively collecting data from OSHA, the ACS, and chemical suppliers, focusing on lab safety protocols and PPE selection. I am also examining handling and disposal procedures for similar compounds to guide my approach. This will help inform the creation of a structured PPE guide.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.